molecular formula C17H17ClN2O4 B12445793 2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol

2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol

Cat. No.: B12445793
M. Wt: 348.8 g/mol
InChI Key: ZHRYJOAQUNYQDX-UHFFFAOYSA-N
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Description

2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol is an organic compound with a complex structure It is characterized by the presence of a phenolic hydroxyl group, a nitro group, a chloro substituent, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to introduce the nitro group. This is followed by the introduction of the imino group through a condensation reaction with 5-tert-butyl-2-hydroxybenzaldehyde. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenols or imines.

Scientific Research Applications

2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the nitro and imino groups can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chlorophenol
  • 2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-6-nitrophenol

Uniqueness

2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-[(5-tert-butyl-2-hydroxyphenyl)iminomethyl]-4-chloro-6-nitrophenol

InChI

InChI=1S/C17H17ClN2O4/c1-17(2,3)11-4-5-15(21)13(7-11)19-9-10-6-12(18)8-14(16(10)22)20(23)24/h4-9,21-22H,1-3H3

InChI Key

ZHRYJOAQUNYQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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